3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with 4-methoxyphenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as anti-inflammatory or antimicrobial properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in the design of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide: Lacks the dimethyl substitutions on the pyrazole ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-2-methylpropanamide: Lacks the methoxy group on the phenyl ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)-2-methylpropanamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of both dimethyl groups on the pyrazole ring and the methoxy group on the phenyl ring distinguishes 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide from its analogs. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(10-19-13(3)9-12(2)18-19)16(20)17-14-5-7-15(21-4)8-6-14/h5-9,11H,10H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNSQKUFHZOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.